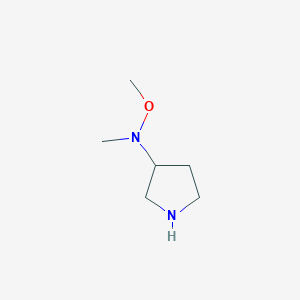

N-Methoxy-N-methylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methoxy-N-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methylpyrrolidin-3-amine typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of pyrrolidine with methoxy and methyl groups under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle complex organic syntheses. The production process may involve multiple steps, including purification and quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-Methoxy-N-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methoxy-N-methylpyrrolidin-3-amine include other pyrrolidine derivatives such as:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

This compound is unique due to its specific functional groups (methoxy and methyl) attached to the pyrrolidine ring. These groups confer distinct chemical properties and reactivity, making it a valuable compound for specific research applications .

Biological Activity

N-Methoxy-N-methylpyrrolidin-3-amine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a methyl group attached to a pyrrolidine ring. Its molecular formula is C6H13N with a molecular weight of approximately 113.18 g/mol. The unique structure contributes to its potential interactions with biological targets, influencing various physiological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of neurotransmitter systems in the brain, which may influence mood and cognitive functions. The compound's chiral nature allows it to exhibit distinct biological activities compared to its non-chiral counterparts.

Biological Activity Overview

Research indicates that this compound may have several pharmacological properties:

- Neuropharmacological Effects : Preliminary studies suggest potential modulation of neurotransmitter pathways related to mood and cognition.

- Anti-inflammatory Properties : Similar compounds have shown promise in influencing pathways related to neuroinflammation.

- Enzyme Interaction : The compound can be utilized in studying enzyme-substrate interactions due to its structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Methoxy-N-methyl-4-nitrobenzamide | Methoxy and nitro groups on benzamide | Nitro group offers distinct reactivity |

| N-Methoxy-N,3-dimethyl-4-chlorobenzamide | Chlorine substituent on benzamide | Alters electronic properties significantly |

| N-Methoxy-N,3-dimethyl-4-amino-benzamide | Amino group instead of nitro | Enhances hydrogen bonding capabilities |

The combination of the methoxy and pyrrolidine groups in this compound may confer unique biological activities not observed in its analogs, making it a valuable candidate for further research.

Case Studies and Research Findings

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can affect neurotransmitter systems. For instance, studies on related pyrrolidine derivatives have demonstrated their capacity to act as histamine H3 receptor antagonists, suggesting potential applications in treating cognitive disorders.

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of structurally related compounds have revealed their ability to modulate neuroinflammatory pathways. These findings underscore the importance of exploring this compound's effects on inflammatory responses within the nervous system.

- Enzyme Interaction Studies : The chiral nature of this compound allows it to engage in enzyme-substrate interactions effectively. This characteristic has been leveraged in studies aimed at understanding its role in various biochemical pathways.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-methoxy-N-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2O/c1-8(9-2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 |

InChI Key |

BFTILNVWYRXRQI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCNC1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.